![molecular formula C15H17N3OS B4104481 N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B4104481.png)
N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide
Descripción general
Descripción
N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide is an organic compound that belongs to the class of amides It features a thioether linkage and a pyrimidine ring, which are common motifs in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting 4-methyl-2-pyrimidinethiol with an appropriate halide, such as 2-bromo-2-(4-methylphenyl)propanamide, under basic conditions.
Amidation: The resulting thioether intermediate is then subjected to amidation with 4-methylphenylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated aromatic derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways involving pyrimidine derivatives.
Medicine: As a candidate for drug development, particularly in targeting diseases where thioether and pyrimidine motifs are relevant.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thioether and pyrimidine groups could play a role in binding to the target molecules, influencing the compound’s efficacy and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methylphenyl)-2-[(4-chloro-2-pyrimidinyl)thio]propanamide
- N-(4-methylphenyl)-2-[(4-methyl-2-pyridinyl)thio]propanamide
- N-(4-methylphenyl)-2-[(4-methyl-2-thiazolyl)thio]propanamide
Uniqueness
N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both a thioether and a pyrimidine ring can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-4-6-13(7-5-10)18-14(19)12(3)20-15-16-9-8-11(2)17-15/h4-9,12H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDJVRWVRIOWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=NC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


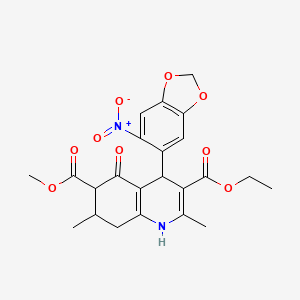
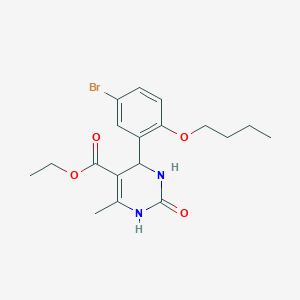
![4-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B4104409.png)
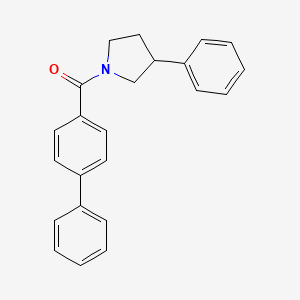
![2-{[4-(3,4-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4104431.png)
![2-bromo-N-[5-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4104434.png)
![5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4104436.png)
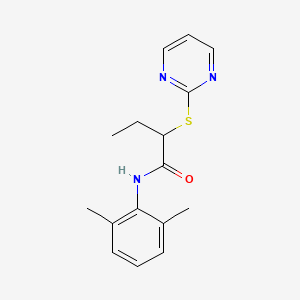
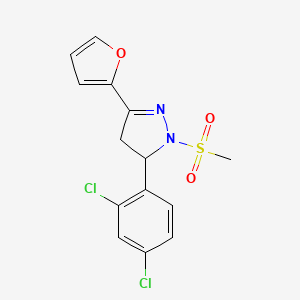
![3-(4-bromophenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4104460.png)
![1-BUTYL-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B4104461.png)
![(4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione](/img/structure/B4104469.png)
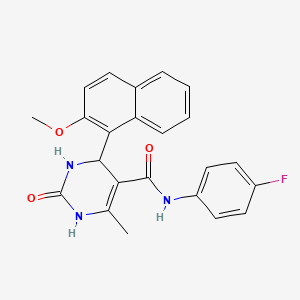
![N-(2-methoxy-4-nitrophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B4104487.png)
